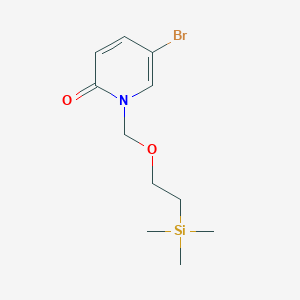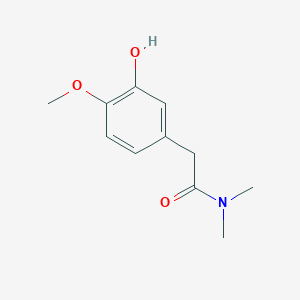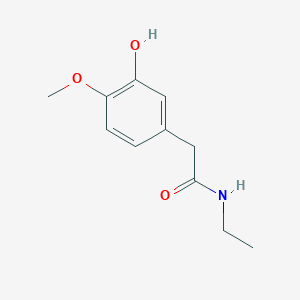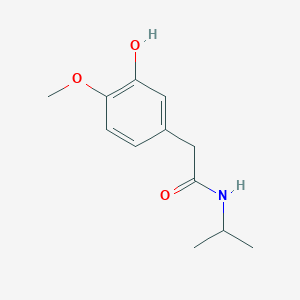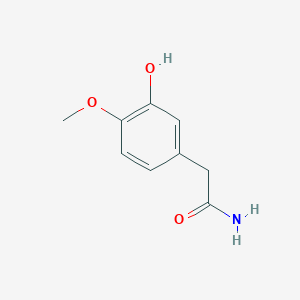
2-(3-Hydroxy-4-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-(3-Hydroxy-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxy-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxy-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging 5-HT2A Receptors : A derivative, [O-methyl-11C] 2(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), shows potential as a PET ligand for imaging 5-HT2A receptors, which are implicated in various neurological and psychiatric disorders (Prabhakaran et al., 2006).
β3-adrenergic Receptor Agonists : N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, related in structure, exhibit potent and selective β3-adrenergic receptor agonist activity, suggesting potential for treating obesity and non-insulin dependent type 2 diabetes (Maruyama et al., 2012).
Adenosine A3 Receptor Antagonists : Methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold leads to novel ligands with excellent potency and selectivity profiles, suggesting therapeutic potential in conditions mediated by adenosine A3 receptors (Yaziji et al., 2013).
Anticonvulsant Drugs : 2-acetamido-N-benzyl-2-(methoxyamino)acetamides demonstrate potential as anticonvulsant drugs due to their unique molecular features, related to phenytoin (Camerman et al., 2005).
Cytotoxic and Anti-inflammatory Agents : Novel acetamide derivatives synthesized through the Leuckart reaction show potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016).
Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : A green, selective hydrogenation process catalyzed by Pd/C has been developed to synthesize N-(3-amino-4-methoxyphenyl)acetamide, a compound with potential industrial and pharmacological applications (Qun-feng, 2008).
Antimicrobial Agents : Novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibit promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Potential Fatal Substance : 2-MXP, related to 2-(3-Hydroxy-4-methoxyphenyl)acetamide, has been found in post-mortem blood and urine in three deaths, indicating its potential as a fatal substance (Elliott et al., 2015).
Propriétés
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-6(4-7(8)11)5-9(10)12/h2-4,11H,5H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSOXIUMHSLRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







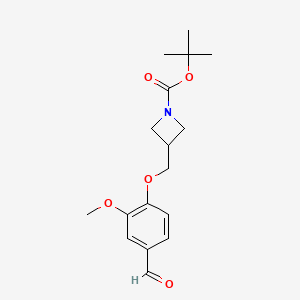
![[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B8161241.png)
